Beta-D-Glucose 6-phosphate sodium salt is classified as a carbohydrate and a phosphate ester. Its chemical formula is , and it is commonly sourced from biochemical suppliers for research and laboratory applications. The compound is often used in assays for glucose-6-phosphate dehydrogenase, which is vital for the pentose phosphate pathway, a metabolic pathway parallel to glycolysis that generates NADPH and ribose 5-phosphate for nucleotide synthesis .
Beta-D-Glucose 6-phosphate sodium salt can be synthesized through several methods, primarily involving the phosphorylation of glucose. One common method involves the enzymatic conversion of glucose to glucose-6-phosphate using glucose-6-phosphate dehydrogenase in the presence of phosphate donors such as adenosine triphosphate or inorganic phosphate.
Key Parameters:
Alternative chemical synthesis methods may involve the direct phosphorylation of glucose using phosphoric acid under controlled conditions, although this method may yield lower purity compared to enzymatic methods .
The molecular structure of beta-D-glucose 6-phosphate sodium salt features a six-carbon sugar backbone with a phosphate group attached to the sixth carbon. The structure can be represented as follows:
Structural Characteristics:
Beta-D-glucose 6-phosphate sodium salt participates in several key biochemical reactions:
The mechanism of action for beta-D-glucose 6-phosphate sodium salt primarily involves its role as a substrate in metabolic pathways:
The modulation of these pathways by beta-D-glucose 6-phosphate sodium salt highlights its importance in cellular metabolism and energy production .
Physical Properties:
Chemical Properties:
Beta-D-glucose 6-phosphate sodium salt has diverse applications in scientific research:
Beta-D-glucose 6-phosphate (G6P) is biosynthesized primarily through the phosphorylation of glucose by ATP-dependent kinases. Two key enzymes dominate this process: hexokinase (HK) and glucokinase (Glk), which differ in kinetic properties and biological distribution. Saccharomyces cerevisiae hexokinase (HK) exhibits high affinity for glucose (Km = 0.05–0.1 mM), enabling efficient phosphorylation even at low substrate concentrations. In contrast, Escherichia coli glucokinase (Glk) shows a higher Km (1.5–2.0 mM), reflecting adaptation to varying glucose availability in bacterial environments [2] [5].
The catalytic efficiency (kcat/Km) of yeast HK is ~1,200 M⁻¹s⁻¹, significantly outperforming bacterial Glk (~200 M⁻¹s⁻¹). Both enzymes require Mg²⁺ as a cofactor and are inhibited by their product, G6P, though yeast HK is more susceptible to allosteric inhibition (Ki = 0.1 mM) than bacterial Glk (Ki = 5 mM) [2] [5]. ATP regeneration systems are critical for large-scale G6P production. Pseudomonas aeruginosa polyphosphate kinase 2 (PPK2), a class I enzyme, regenerates ATP from adenosine diphosphate (ADP) using polyphosphate chains, achieving 85% conversion efficiency of glucose to G6P when coupled with HK [5].
Table 1: Kinetic Parameters of Key Kinases in G6P Synthesis
Enzyme | Source | Km (Glucose, mM) | kcat (s⁻¹) | Inhibition by G6P (Ki, mM) |
---|---|---|---|---|
Hexokinase (HK) | S. cerevisiae | 0.05–0.1 | 250 | 0.1 |
Glucokinase (Glk) | E. coli | 1.5–2.0 | 300 | 5.0 |
Polyphosphate kinase 2 | P. aeruginosa | (ATP Km = 0.4 mM) | 15 | Not observed |
Phosphoglucomutase (PGM) enzymes mediate the bidirectional conversion of glucose-1-phosphate (G1P) and G6P via a glucose-1,6-bisphosphate intermediate. This reaction is pivotal in glycogen metabolism and nucleotide-sugar biosynthesis. Human PGM1 (isoform 1) operates through a phosphoserine mechanism (Ser-117), where the enzyme’s active site donates a phosphate group to G1P, forming the bisphosphate intermediate, before accepting a phosphate back to yield G6P [7] [9].
Structural analyses reveal PGM1’s four-domain architecture creates a hydrophilic cleft optimized for phosphosugar binding. Disease-related mutations (e.g., G121R) disrupt conformational dynamics, inducing disorder in active-site loops and reducing catalytic efficiency by >95% [7]. Bacterial PGM from Acetobacter xylinum shares mechanistic similarities but exhibits stricter substrate specificity for glucose phosphates compared to promiscuous orthologs [4]. The equilibrium constant (Keq) favors G6P formation (ratio ≈ 17:1 at pH 7.5), enabling high-yield G6P production from G1P-rich sources like glycogen [4] [9].
Recombinant G6P-producing enzymes are expressed in mesophilic hosts like E. coli and Komagataella phaffii due to advantages in yield, scalability, and cost-effectiveness. E. coli BL21(DE3) is particularly effective for expressing hexokinases and PPK2, with optimized protocols yielding 50–100 mg/L of soluble enzyme [5] [6]. However, haloarchaeal enzymes like Haloferax volcanii glucose-6-phosphate dehydrogenase (G6PDH) require refolding from inclusion bodies, reducing recoverable activity to <30% [6].
Innovative co-expression strategies enable single-pot G6P synthesis. For example, co-immobilized cellulase (from Aspergillus niger), yeast HK, and P. aeruginosa PPK2 convert microcrystalline cellulose to G6P with 77% efficiency at 10°C, leveraging cold-active enzyme traits to minimize side reactions [5]. Similarly, Arthrobacter sp. cold-adapted β-galactosidases facilitate lactose-derived G6P synthesis under low-temperature conditions [8].
Table 2: Heterologous Systems for G6P-Synthesizing Enzymes
Enzyme | Host System | Yield | Key Challenges | Applications |
---|---|---|---|---|
S. cerevisiae HK | E. coli BL21(DE3) | 80 mg/L | Product inhibition | Cellulose-to-G6P conversion |
P. aeruginosa PPK2 | E. coli BL21(DE3) | 60 mg/L | Polyphosphate chain length dependency | ATP regeneration |
H. volcanii G6PDH | E. coli (refolded) | 15–30% activity | Inclusion body formation | Cofactor regeneration assays |
G6P occupies a metabolic branch point in glycogenolysis, where its flux is partitioned between glycolysis, the pentose phosphate pathway, and glycogen resynthesis. PGM1’s substrate specificity ensures fidelity in this process: it discriminates against non-glucose phosphosugars (e.g., mannose-6-phosphate) via a conserved NLTX₂H motif that coordinates the glucose moiety’s C3–C4 hydroxyl groups [6] [9].
In glycogen-storing tissues, PGM1 activity is regulated by allosteric effectors. G6P inhibits glycogen phosphorylase, reducing glycogen breakdown, while simultaneously activating glycogen synthase. This dual control prevents futile cycles and directs carbon toward energy production or anabolic storage based on cellular needs [4] [7]. Mutations disrupting PGM1’s interdomain interfaces (e.g., G291R) cause congenital disorders of glycosylation (PGM1-CDG), underscoring the enzyme’s non-redundant role in maintaining glucose phosphate homeostasis [7] [9].
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